molecular formula C6H11N3O3 B13510772 1-Carbamoylpiperazine-2-carboxylic acid

1-Carbamoylpiperazine-2-carboxylic acid

Cat. No.: B13510772
M. Wt: 173.17 g/mol
InChI Key: AIGYJYLCEGEJGP-UHFFFAOYSA-N
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Description

1-Carbamoylpiperazine-2-carboxylic acid is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a carbamoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Carbamoylpiperazine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of piperazine with phosgene to form 1,4-bis(carbamoyl)piperazine, which is then hydrolyzed to yield this compound . Another method involves the reaction of piperazine with urea under acidic conditions, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Carbamoylpiperazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-carbamoylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: 1-Carbamoylpiperazine-2-carboxylic acid is unique due to the presence of both carbamoyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C6H11N3O3

Molecular Weight

173.17 g/mol

IUPAC Name

1-carbamoylpiperazine-2-carboxylic acid

InChI

InChI=1S/C6H11N3O3/c7-6(12)9-2-1-8-3-4(9)5(10)11/h4,8H,1-3H2,(H2,7,12)(H,10,11)

InChI Key

AIGYJYLCEGEJGP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1)C(=O)O)C(=O)N

Origin of Product

United States

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